molecular formula C5H12Cl2N2 B1394427 2,6-Diazaspiro[3.3]heptane dihydrochloride CAS No. 1184963-68-5

2,6-Diazaspiro[3.3]heptane dihydrochloride

Cat. No.: B1394427
CAS No.: 1184963-68-5
M. Wt: 171.07 g/mol
InChI Key: JMCUPVMHIURPKM-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[3.3]heptane dihydrochloride is a chemical compound with the molecular formula C5H12Cl2N2. It is a spirocyclic compound, meaning it contains a spiro-connected ring system. This compound is of interest in various fields of scientific research due to its unique structure and properties .

Biochemical Analysis

Biochemical Properties

2,6-Diazaspiro[3.3]heptane dihydrochloride plays a significant role in biochemical reactions, particularly as a building block in the synthesis of complex molecules. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been noted to interact with PD-1/PD-L1 inhibitors, which are crucial in cancer treatment . The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecules, thereby modulating their function.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with Janus kinases (JAKs) can modulate immune responses and inflammation . This compound can also affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, either inhibiting or activating enzymes. For instance, its role as a PD-1/PD-L1 inhibitor involves binding to these proteins and preventing their interaction, which is crucial in immune checkpoint regulation . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under inert atmosphere and at low temperatures . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulating immune responses or inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites, thereby influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to target organelles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazaspiro[3.3]heptane dihydrochloride typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method involves the cyclization of 1,3-diaminopropane with formaldehyde, followed by hydrochloric acid treatment to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for temperature, pressure, and reactant concentrations to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Diazaspiro[3.3]heptane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Diazaspiro[3.3]heptane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[3.3]heptane dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes by binding to their active sites. The spirocyclic structure allows it to fit into unique binding pockets, making it a valuable tool in drug design and enzyme studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diazaspiro[3.3]heptane dihydrochloride is unique due to its spirocyclic structure, which imparts specific chemical and biological properties not found in linear or other cyclic compounds. This uniqueness makes it particularly useful in the design of new molecules for various applications .

Properties

IUPAC Name

2,6-diazaspiro[3.3]heptane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.2ClH/c1-5(2-6-1)3-7-4-5;;/h6-7H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCUPVMHIURPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679733
Record name 2,6-Diazaspiro[3.3]heptane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184963-68-5
Record name 2,6-Diazaspiro[3.3]heptane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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